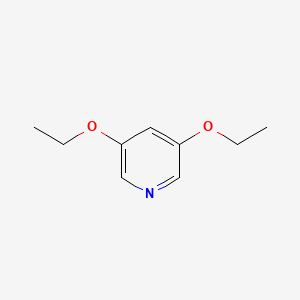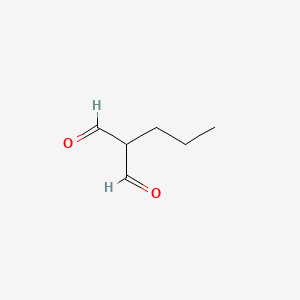
Propylmalondialdehyde
Descripción general
Descripción
Propylmalondialdehyde (PMDA) is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is a derivative of malondialdehyde. PMDA has been used in a variety of laboratory experiments due to its unique properties, and is a useful reagent in the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
Biological Production in Marine Environment
- Biological Production of Low-Molecular-Weight Carbonyl Compounds : Research by Nuccio, Seaton, and Kieber (1995) has shown biological production of low-molecular-weight carbonyl compounds in marine environments, including formaldehyde, acetaldehyde, and propanal, among others. This study provides insights into the biological production and utilization of these compounds in marine biota (Nuccio, Seaton, & Kieber, 1995).
Photocatalytic Splitting of Alcohols
- Efficient Visible Light-Driven Splitting of Alcohols : A study by Chai et al. (2016) reports on a heterogeneous photocatalyst capable of splitting alcohols into hydrogen and corresponding carbonyl compounds under visible light. This has significant potential applications in hydrogen production and the chemical industry (Chai et al., 2016).
Antifungal Effects and Food Preservation
- Antifungal Effects of Cinnamaldehyde : Sun et al. (2020) explored the antifungal efficiency of cinnamaldehyde against Aspergillus niger, demonstrating its potential as an alternative food preservative due to its antifungal effects exerted through the induction of oxidative stress (Sun et al., 2020).
Schiff Bases and Antimicrobial Activities
- Schiff Bases as Antimicrobial Agents : Research by da Silva et al. (2011) shows that Schiff bases, which are aldehyde- or ketone-like compounds, have a broad range of biological activities, including antimicrobial properties. This highlights the potential applications of carbonyl compounds in developing antimicrobial agents (da Silva et al., 2011).
Propiedades
IUPAC Name |
2-propylpropanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVPFUZVSWMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593306 | |
| Record name | Propylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylmalondialdehyde | |
CAS RN |
98485-36-0 | |
| Record name | Propylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)
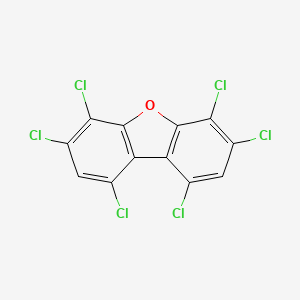
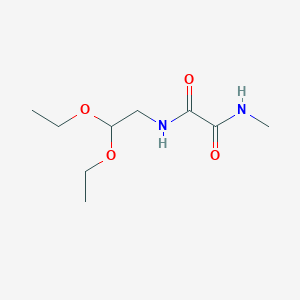
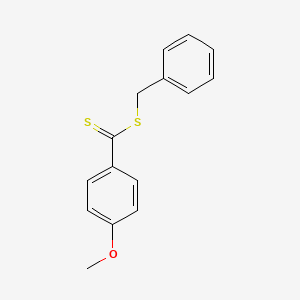
![4-[(3-Chloropropyl)thio]-benzonitrile](/img/structure/B3066934.png)
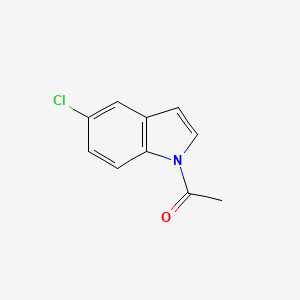

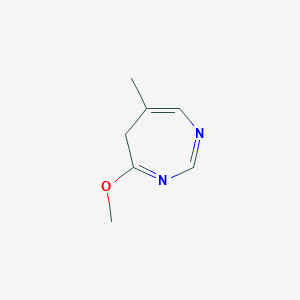
![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)
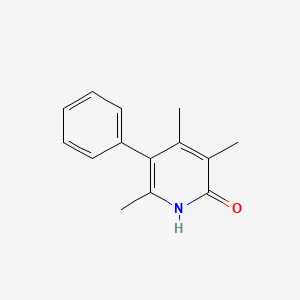
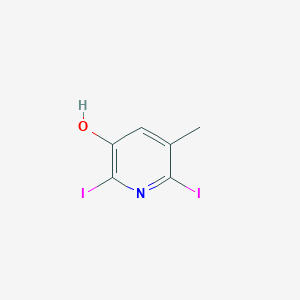
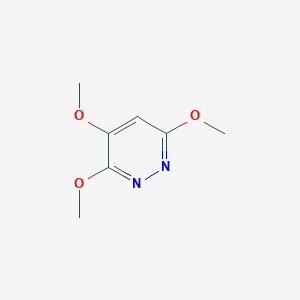
![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)
